N-Nitrosocarbazole

Description

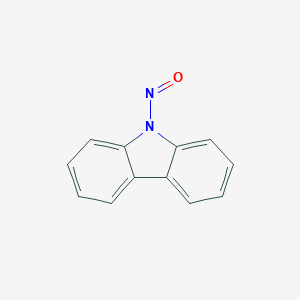

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-nitrosocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKSVCWBMBPUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062643 | |

| Record name | 9-Nitroso-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-23-0 | |

| Record name | 9-Nitroso-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitrosocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Nitrosocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Nitrosocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Nitrosocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Nitroso-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-nitrosocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-NITROSOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/746TFF4TCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Nitrosocarbazole and Its Derivatives

Conventional Synthetic Pathways to N-Nitrosocarbazole

The traditional synthesis of this compound primarily relies on the direct nitrosation of carbazole (B46965) using various nitrosating agents.

The most established method for synthesizing this compound involves the reaction of carbazole with a source of the nitrosonium ion (NO⁺). The typical nitrosating agent is nitrous acid (HNO₂), which is generated in situ by treating sodium nitrite (B80452) (NaNO₂) with a strong acid. researchgate.netcardiff.ac.uk This electrophilic substitution reaction targets the nitrogen atom of the carbazole ring.

A common laboratory preparation involves suspending carbazole in a suitable solvent, such as nitrobenzene (B124822) or acetic acid, and then introducing an aqueous solution of sodium nitrite followed by the dropwise addition of an acid like hydrochloric acid (HCl) or acetic acid. researchgate.netucl.ac.uk The reaction proceeds as the acid protonates sodium nitrite to form nitrous acid, which then generates the nitrosating species that attacks the secondary amine of the carbazole.

Alternative nitrosating agents have also been employed. For instance, 3-nitro-N-nitrosocarbazole can itself act as a transnitrosating agent, transferring its nitroso group to another amine in a neutral medium. acs.orgumich.edu Other reagents capable of generating the nitrosonium ion, such as nitrosyl halides or nitrosonium tetrafluoroborate (B81430), are also used for the N-nitrosation of secondary amines and are applicable to carbazole. cardiff.ac.uk

The outcome of the nitrosation of carbazole is highly dependent on the reaction conditions, including temperature, solvent, and the nature and concentration of the acid and nitrosating agent. Careful control of these parameters is essential to maximize the yield of this compound and minimize the formation of byproducts.

One of the primary competing reactions during the nitrosation of carbazole is C-nitration, where the nitro group (–NO₂) attaches to the carbazole ring instead of the nitroso group (–NO) attaching to the nitrogen. This is particularly prevalent when using strong nitric acid or when excess nitrous acid is present, which can be oxidized to nitric acid. For example, the synthesis of 3-nitro-9-nitrosocarbazole (B1618675) can be achieved by first preparing this compound and then adding nitric acid to the reaction mixture. researchgate.net Conversely, starting with 3-nitrocarbazole and reacting it with sodium nitrite in acetic acid at elevated temperatures (e.g., 70°C) also yields 3-nitro-9-nitrosocarbazole. researchgate.net

The choice of solvent can influence reaction rates and product distribution. The use of basic solvents like pyridine (B92270) has been noted to help in resolving product mixtures. rsc.org Temperature is another critical factor; nitrosation reactions are typically conducted at low temperatures (e.g., 15°C) to prevent the decomposition of nitrous acid and suppress side reactions. researchgate.net

Table 1: Conventional Synthesis of this compound Derivatives

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Carbazole | NaNO₂, HCl | Nitrobenzene | 15°C, 1 hr | 9-Nitrosocarbazole | researchgate.net |

| Carbazole | NaNO₂, HNO₃ | Not specified | Kept for 1.5h after initial nitrosation | 3-Nitro-9-nitrosocarbazole | researchgate.net |

| 3-Nitrocarbazole | NaNO₂, Acetic Acid | Acetic Acid | 70°C | 3-Nitro-9-nitrosocarbazole | researchgate.net |

Nitrosation Reactions involving Carbazole Precursors

Non-Conventional Synthetic Approaches for N-Nitrosamines, applicable to this compound

Modern synthetic chemistry has pursued more environmentally benign, safer, and efficient methods for N-nitrosamine synthesis. cardiff.ac.ukmendeley.comcardiff.ac.uk These non-conventional approaches, while often demonstrated on aliphatic or simple aromatic amines, are theoretically applicable to the synthesis of this compound.

Electrochemical methods offer a green and mild alternative for N-nitrosation, avoiding the need for harsh acids or chemical oxidants. researchgate.netnih.gov The general principle involves the anodic oxidation of a nitrite salt, typically sodium nitrite, to generate the nitrosating species. cardiff.ac.uk In this process, a one-electron oxidation of the nitrite ion (NO₂⁻) produces nitrogen dioxide radicals (•NO₂), which can exist in equilibrium with dinitrogen tetroxide (N₂O₄). cardiff.ac.ukresearchgate.net This species then reacts with the secondary amine to form the corresponding N-nitrosamine.

This method has been successfully applied to a wide range of secondary amines, achieving high yields (up to 99%). researchgate.netnih.gov A typical setup uses an undivided flow cell with a graphite (B72142) anode and a nickel cathode. The amine is dissolved in a solvent like acetonitrile, and an aqueous solution of sodium nitrite serves as both the nitrosating source and the electrolyte, eliminating the need for additional supporting electrolytes. cardiff.ac.ukresearchgate.netnih.gov Such a procedure could be adapted for carbazole, providing an acid-free pathway to this compound. Other reagents, such as nitromethane, have also been used as the nitroso source in electrochemical syntheses. rsc.org

Photochemistry provides another non-conventional route for reactions involving nitroso groups. The photolysis of N-nitrosamines in neutral solvents is known to cause the facile cleavage of the N–N bond, forming an aminyl radical and nitric oxide. nih.gov While this is a decomposition pathway, photochemical conditions can also be harnessed for synthesis.

A relevant synthetic application is trans-nitrosation, where a nitroso group is transferred from a donor molecule to an acceptor amine under photochemical irradiation. cardiff.ac.uk For example, N-nitrosodiphenylamine has been used as a photo-activated nitrosating agent to synthesize other N-nitrosamines. cardiff.ac.uk This approach avoids the use of acidic reagents and could potentially be applied to the synthesis of this compound by selecting a suitable N-nitrosamine donor. Another photochemical strategy involves the photolysis of nitramine products, which can be formed from nitrosamines and can lead to further reactions. acs.orgnih.gov

Flow chemistry has emerged as a powerful tool for the synthesis of N-nitrosamines, offering enhanced safety, scalability, and control over reaction parameters. schenautomacao.com.br This technology is often coupled with electrochemical methods, creating highly efficient flow electrochemistry systems for N-nitrosation as described previously. cardiff.ac.ukresearchgate.netnih.gov

Beyond electrochemistry, flow reactors can be used with conventional reagents under improved conditions. An important development is the use of tert-butyl nitrite (TBN) as a nitrosating agent in continuous flow. schenautomacao.com.br This approach is advantageous because it operates under solvent-free, metal-free, and acid-free conditions, simplifying product isolation and improving the green credentials of the synthesis. schenautomacao.com.brrsc.org The reaction of a secondary amine with TBN in a flow system proceeds efficiently, with tert-butanol (B103910) as a benign byproduct that is easily removed. schenautomacao.com.br Given the success of this method with various secondary amines, it represents a promising and scalable non-conventional route for the synthesis of this compound.

Table 2: Overview of Non-Conventional N-Nitrosamine Synthesis Methods

| Methodology | Principle | Typical Reagents/Setup | Advantages | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Anodic oxidation of nitrite ions to form a nitrosating species. | NaNO₂, aqueous acetonitrile, graphite anode, flow cell. | Acid-free, mild conditions, high yields, no need for external electrolytes. | cardiff.ac.ukresearchgate.netnih.gov |

| Photochemical Synthesis | Photo-induced transfer of a nitroso group from a donor molecule. | N-nitrosamine donor (e.g., N-nitrosodiphenylamine), UV light. | Avoids acidic reagents, allows for specific bond activation. | cardiff.ac.uknih.gov |

| Flow Chemistry | Continuous reaction in a microreactor for precise control. | tert-butyl nitrite (TBN) or electrochemical setup in a flow system. | Enhanced safety, scalability, high efficiency, acid-free options. | researchgate.netschenautomacao.com.br |

Photochemical Synthesis Routes

Synthesis of Substituted this compound Analogues

The introduction of a nitro group onto the this compound scaffold can be achieved through two primary synthetic pathways: the direct nitration of this compound or the nitrosation of a pre-existing nitrocarbazole derivative. These methods provide routes to compounds such as 3-nitro-9-nitrosocarbazole, a valuable reagent in organic synthesis.

One established method for the synthesis of 3-nitro-9-nitrosocarbazole begins with the nitrosation of carbazole, followed by nitration. In this procedure, an aqueous solution of sodium nitrite is added to a suspension of carbazole in nitrobenzene. The subsequent dropwise addition of hydrochloric acid at 15 °C yields 9-nitrosocarbazole. Following this, nitric acid is slowly introduced to the solution, leading to the formation of crystalline 3-nitro-9-nitrosocarbazole after solvent evaporation. researchgate.net

An alternative and effective synthesis starts with 3-nitrocarbazole. This precursor is subjected to nitrosation using sodium nitrite in acetic acid at a temperature of 70 °C to produce 3-nitro-9-nitrosocarbazole. researchgate.net This method offers a direct route to the desired product from a commercially available or readily synthesized starting material. Research has also explored the nitration of this compound itself, which was found to yield nitro products in a similar ratio to the direct nitration of carbazole. ucl.ac.uk This observation has been explained by a proposed mechanism where the nitroso group is initially oxidized to a nitro group, which then undergoes rearrangement onto the carbazole ring. ucl.ac.uk

The following table summarizes the preparative methods for 3-nitro-9-nitrosocarbazole:

Table 1: Synthetic Methods for 3-Nitro-9-nitrosocarbazole

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole | 1. Sodium Nitrite, Hydrochloric Acid 2. Nitric Acid | Nitrobenzene | 15 °C | 3-Nitro-9-nitrosocarbazole | 76% (based on 3.5g product from 3.0g carbazole) | researchgate.net |

Reaction Mechanisms and Reactivity of N Nitrosocarbazole

Nitrosation and Denitrosation Processes

The formation and cleavage of the N-NO bond in N-Nitrosocarbazole are fundamental to its chemistry. These processes, known as nitrosation and denitrosation, are often reversible and can be influenced by various factors, including the presence of acids and nucleophiles.

Mechanisms of this compound Formation

This compound is synthesized by the nitrosation of carbazole (B46965). This reaction typically involves treating carbazole with a nitrosating agent. One method involves the use of nitrous acid, which can be generated in situ from a nitrite (B80452) salt in an acidic medium. The reactive nitrosating species, such as the nitrosonium ion (NO+), then attacks the nitrogen atom of the carbazole ring. scienceasia.org

Another approach to the synthesis of this compound involves the use of dinitrogen tetroxide (N2O4) in an organic solvent like dichloromethane (B109758) or ether. oregonstate.edu This method can lead to a rapid reaction at low temperatures. oregonstate.edu The synthesis of this compound is a key step in the preparation of N-nitrocarbazole. ucl.ac.uk

Acid-Catalyzed Denitrosation Pathways and Kinetics

The cleavage of the N-NO bond in this compound, or denitrosation, is often facilitated by acidic conditions. europa.eu The generally accepted mechanism for acid-catalyzed denitrosation involves the protonation of the nitrosamine. sci-hub.sefreethinktech.comresearchgate.net While there has been debate about whether protonation occurs at the nitrogen or oxygen atom of the nitroso group, it is now widely believed that N-protonation is the crucial step leading to denitrosation. acs.org

The protonated N-nitrosamine becomes susceptible to nucleophilic attack, which leads to the cleavage of the N-N bond and the release of a nitrosating agent and the parent amine, carbazole. sci-hub.seresearchgate.net The rate of this denitrosation reaction can be accelerated by the presence of nucleophiles such as bromide, thiocyanate, and thiourea. freethinktech.comresearchgate.net The reaction kinetics are often dependent on the acidity of the medium and the concentration of the nucleophile. sci-hub.se

Ab initio calculations on simpler nitrosamines suggest that while O-protonation may be favored in some cases, the N-protonated species is key to the dissociation process. rsc.org These calculations also indicate that the N-N bond in the N-protonated species is significantly elongated, resembling an amine-stabilized nitrosonium ion, which facilitates its cleavage. rsc.org

Trans-nitrosation Reactions Mediated by this compound

This compound can act as a nitrosating agent itself in a process called trans-nitrosation. In these reactions, the nitroso group is transferred from this compound to another amine or nucleophile. sci-hub.se This is a reversible reaction where the equilibrium generally favors the formation of the more stable nitrosamine. sci-hub.se

A notable example is the use of 3-nitro-N-nitrosocarbazole, which can effectively nitrosate secondary amines under neutral conditions. acs.orgdokumen.pub This highlights the ability of substituted N-nitrosocarbazoles to act as trans-nitrosating agents in non-acidic environments. Trans-nitrosation can also occur under conditions that suggest the involvement of radical intermediates, such as the reaction of N-nitroso-3-nitrocarbazole with secondary amines in refluxing benzene (B151609). sci-hub.se Furthermore, this compound has been observed to participate in trans-nitrosation to produce S-nitroso-N-acetylpenicillamine, indicating its potential role in the formation of S-nitrosothiols. nih.gov

Rearrangement Reactions

In addition to nitrosation and denitrosation, this compound can undergo rearrangement reactions, where the nitroso group migrates from the nitrogen atom to a carbon atom on the aromatic ring.

Fischer-Hepp Rearrangement in this compound Context

The Fischer-Hepp rearrangement is a well-known reaction of aromatic N-nitrosamines, leading to the formation of C-nitroso isomers. wikipedia.org In the context of this compound, this rearrangement involves the migration of the nitroso group to the carbazole ring, typically to the 3-position. ucl.ac.uksci-hub.se This reaction is generally carried out in the presence of a strong acid, such as hydrogen chloride in ethanol. sci-hub.se

The mechanism of the Fischer-Hepp rearrangement has been a subject of extensive study. While an intermolecular pathway involving denitrosation followed by C-nitrosation was initially proposed, evidence now strongly supports an intramolecular mechanism. researchgate.netwikipedia.org This is supported by the observation that the rearrangement can occur even in the presence of "nitrite traps" that would scavenge any free nitrosating agent in an intermolecular process. sci-hub.seresearchgate.net The reaction is believed to proceed through a protonated intermediate, and the final step of proton elimination from the Wheland intermediate appears to be rate-limiting. wikipedia.org Studies on substituted 9-nitrosocarbazoles have provided further insights into this rearrangement. acs.orgacs.org

Radical Intermediates in this compound Rearrangements

The involvement of radical intermediates in the reactions of this compound has also been explored. The thermal decomposition of this compound can lead to the formation of the N-carbazolyl radical through the homolysis of the N-NO bond. acs.orgnih.gov This radical is a π-radical where the unpaired electron is delocalized over the five-membered ring of the carbazole structure. acs.orgnih.gov

There is also evidence to suggest that radical pathways can be involved in trans-nitrosation reactions under certain conditions. For instance, the reaction of N-nitroso-3-nitrocarbazole in refluxing benzene to nitrosate secondary amines is thought to proceed via homolytic bond fission, with ESR spectra providing evidence for the likely radical intermediates. sci-hub.se The thermal rearrangement of N-nitrocarbazole, a related compound, is also explained by the homolysis of the N-NO2 bond, forming a radical pair. ucl.ac.uk These findings suggest that radical mechanisms can be a viable alternative pathway for the reactions of this compound and its derivatives, particularly under thermal or photolytic conditions.

Homolytic and Heterolytic Bond Fission Studies of this compound

The cleavage of chemical bonds can proceed through two primary pathways: homolytic and heterolytic fission. byjus.com Homolytic cleavage, or homolysis, involves the even distribution of bonding electrons between the two separating fragments, resulting in the formation of radicals. byjus.compressbooks.pub This process often requires an input of energy in the form of heat or light. pressbooks.pub In contrast, heterolytic cleavage, or heterolysis, entails an unequal division of the bonding electrons, where one fragment retains the entire pair, leading to the formation of ions. byjus.comlibretexts.org

In the context of this compound, the N–N bond is particularly susceptible to cleavage. The estimated bond dissociation energy for the N–NO bond is approximately 31.9 kcal/mol, indicating its thermal lability. nih.gov Both homolytic and heterolytic pathways are significant in the reactivity of this compound, leading to the formation of distinct reactive intermediates.

The cleavage of the N-N bond in this compound can be initiated through thermal or photochemical means, proceeding via either homolytic or heterolytic pathways to generate reactive intermediates. nih.govsemanticscholar.org

Homolytic Cleavage: Thermal induction or photolysis can trigger the homolytic cleavage of the N-N bond in this compound, yielding an N-carbazolyl radical and a nitric oxide radical. nih.govrsc.org This process is a key step in the generation of the N-carbazolyl radical, a significant intermediate in various chemical transformations. nih.govrsc.org Pyrolysis of this compound has been effectively used to produce the N-carbazolyl radical in the gas phase for spectroscopic studies. nih.govacs.org

Heterolytic Cleavage: Under certain conditions, particularly in the presence of acid, the N-N bond can undergo heterolytic fission. This process can be facilitated by the protonation of the nitrosamine, which makes the N-N bond more susceptible to breaking. sci-hub.se The heterolytic cleavage of the N-N bond in this compound results in the formation of a carbazolyl nitrenium ion and a nitrosyl anion. This pathway is particularly relevant in the context of acid-catalyzed reactions and photochemical processes occurring in polar, protic solvents. semanticscholar.orgsci-hub.se Studies on related N-nitrosoarylamines have shown that electrochemical oxidation can also induce N-N bond rupture. researchgate.net

The choice between homolytic and heterolytic cleavage is influenced by factors such as the reaction conditions (e.g., temperature, light), the solvent, and the presence of catalysts or other reagents. semanticscholar.orgsci-hub.se

The N-carbazolyl radical is a nitrogen-centered π-radical that can be generated from this compound through the homolytic cleavage of the N-N bond. nih.govacs.org This is often achieved by pyrolysis, where thermal energy overcomes the N-N bond dissociation energy. nih.gov Photolysis is another effective method for generating N-carbazolyl radicals from precursors like NN′-azocarbazole. rsc.org

Once generated, the N-carbazolyl radical is a highly reactive species. nih.govrsc.org It can undergo several reactions, including:

Dimerization: Two N-carbazolyl radicals can combine to form NN′-dicarbazolyl. rsc.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or other molecules, leading to the formation of carbazole. nih.govrsc.org For instance, it can abstract hydrogen from toluene, cumene, and p-xylene. rsc.org

Attack on Aromatic Rings: The N-carbazolyl radical can attack the 3-position of other carbazole molecules or NN′-dicarbazolyl. rsc.org

The N-carbazolyl radical has been characterized using various spectroscopic techniques. Photoion mass-selected threshold photoelectron spectroscopy coupled with tunable vacuum-ultraviolet synchrotron radiation has been employed to study its electronic structure. nih.govacs.orgresearchgate.net These studies have determined the adiabatic ionization energies for the transitions from the radical to its singlet and triplet cations. nih.govacs.orgresearchgate.net The unpaired electron in the N-carbazolyl radical is delocalized over the central five-membered ring. nih.govacs.orgresearchgate.net

| Property | Value | Source |

| Classification | π-radical (2B1) | nih.govacs.orgresearchgate.net |

| Adiabatic Ionization Energy (to singlet cation 1A1) | 7.70 ± 0.03 eV | nih.govacs.orgresearchgate.net |

| Adiabatic Ionization Energy (to triplet cation 3B2) | 8.14 ± 0.03 eV | nih.govacs.orgresearchgate.net |

Table 1: Spectroscopic Properties of the N-Carbazolyl Radical

The carbazolyl nitrenium ion is a divalent, positively charged nitrogen species that can be formed from this compound through heterolytic N-N bond cleavage. semanticscholar.org This process is often facilitated by photolysis or thermolysis of precursors in suitable solvents. semanticscholar.orgresearchgate.net For example, laser flash photolysis of 1-(carbazol-9-yl)-2,4,6-trimethylpyridinium tetrafluoroborate (B81430) can generate the carbazolyl nitrenium ion. researchgate.net

Carbazolyl nitrenium ions can exist in either a singlet or triplet state, which dictates their reactivity. semanticscholar.org The ground state of the carbazolyl nitrenium ion is a singlet. semanticscholar.orgresearchgate.net The singlet state is capable of undergoing electrophilic aromatic substitution, while the triplet state tends to abstract hydrogen atoms. semanticscholar.org

The reactivity of the carbazolyl nitrenium ion is influenced by its antiaromatic character, making it more reactive than similar diarylnitrenium ions. researchgate.net It can react with aromatic compounds like mesitylene (B46885) to form substitution products. semanticscholar.org The formation of the carbazolyl nitrenium ion and its subsequent reactions are sensitive to the reaction conditions, with different product distributions observed under thermolysis versus photolysis. semanticscholar.org

Laser flash photolysis studies have been instrumental in characterizing the carbazolyl nitrenium ion, revealing its absorption bands and lifetime. researchgate.net The 2-carbazolylnitrenium ion, generated from the corresponding azide, has also been studied, showing evidence for a monocation, a dication conjugate acid, and a neutral quinonoid-like conjugate base in aqueous solutions. semanticscholar.org

| Property | Value | Source |

| Ground State | Singlet | semanticscholar.orgresearchgate.net |

| Lifetime (in CH3CN) | 333 ns | researchgate.net |

| Absorption Bands (in CH3CN) | 570 and 620 nm | researchgate.net |

Table 2: Properties of the Carbazolyl Nitrenium Ion

Generation and Characterization of N-Carbazolyl Radicals

Photochemical Reactions of this compound

The absorption of light by this compound can initiate a variety of chemical reactions, primarily centered around the cleavage of the N-N bond. researchgate.net Photolysis of this compound in a neutral solution typically leads to the formation of the corresponding diarylamine as the initial product. researchgate.net

The photochemical process can proceed through different excited states. Direct photolysis of a precursor salt can lead to an excited singlet state, which can then undergo heterolytic decomposition to yield singlet nitrenium ions or intersystem cross to a triplet state. semanticscholar.org The triplet state can then undergo heterolytic decomposition to give triplet nitrenium ions. semanticscholar.org The differing reactivity of the singlet and triplet nitrenium ions results in different product distributions depending on whether the reaction is initiated by heat or light. semanticscholar.org

Photochemical reactions of this compound are also influenced by the solvent. For example, the photodecomposition of N-ethylcarbazole in the presence of carbon tetrachloride involves both N-ethyl bond dissociation and electron transfer as primary photochemical processes. researchgate.net

Furthermore, the photochemical generation of radicals from carbazole derivatives can lead to complex reaction pathways. In the presence of carbon tetrachloride, the primary photochemical reaction for carbazole is electron transfer, forming a radical cation which then undergoes secondary transformations. researchgate.net

The study of photochemical reactions is crucial for understanding the detailed mechanisms of this compound reactivity and for the controlled generation of its reactive intermediates for synthetic applications. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques in N Nitrosocarbazole Research

Electronic Spectroscopy Applications in N-Nitrosocarbazole Analysis

Electronic spectroscopy, which probes the transitions of electrons between different energy levels within a molecule, is a fundamental tool for characterizing this compound.

Ultraviolet-Visible (UV/Vis) spectroscopy of N-nitrosamines, the chemical class to which this compound belongs, is characterized by distinct electronic transitions. Generally, these compounds exhibit two primary absorption bands. specac.com One is a high-intensity band typically found in the 200–250 nm region, which is attributed to a π → π* transition. The other is a band of lower intensity at a longer wavelength, usually above 300 nm, corresponding to an n → π* transition. specac.comlibretexts.orgnist.govnih.gov

The n → π* transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom of the nitroso group to an anti-bonding π* orbital. specac.comlibretexts.org For instance, in N-nitrosodimethylamine (NDMA), a simple dialkylnitrosamine, this transition appears as a band with a maximum absorption (λmax) at 332 nm in water. specac.com The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is observed at a λmax of 228 nm for NDMA in water. specac.com These transitions are fundamental to the photochemical behavior of nitrosamines, as excitation can lead to the cleavage of the N-N bond. specac.com For this compound, the presence of the carbazole (B46965) moiety, a large aromatic system, influences the precise wavelengths and intensities of these absorptions. The PubChem database confirms the existence of UV-VIS spectral data for this compound. nih.gov

Table 1: Typical Electronic Transitions in N-Nitrosamines

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | 228 - 235 nm | High (e.g., ~7378 M⁻¹cm⁻¹ for NDMA) |

| n → π | 332 - 374 nm | Low (e.g., ~109 M⁻¹cm⁻¹ for NDMA) |

Data based on N-nitrosodimethylamine (NDMA) as a representative compound. specac.com

Fluorescence and phosphorescence are photoluminescence phenomena that provide insight into the excited states of a molecule. Fluorescence is the emission of light from an excited singlet state (S₁) to the ground state (S₀), a process that is typically rapid. researchgate.netresearchgate.net Phosphorescence involves a "forbidden" transition from an excited triplet state (T₁) to the ground state (S₀), which occurs on a much longer timescale. researchgate.netresearchgate.net This transition from a singlet to a triplet state is known as intersystem crossing (ISC). researchgate.net

While specific fluorescence and phosphorescence studies on this compound are not extensively documented in the reviewed literature, the photophysical properties of the parent carbazole ring system are well-studied. Carbazole and its derivatives are known to be fluorescent and can also exhibit phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized. nih.govresearchgate.netucl.ac.uk For example, studies on various carbazole derivatives show photoluminescence with intensity maxima around 400 nm. acs.org However, the introduction of a nitroso (N=O) group often leads to quenching of fluorescence due to efficient intersystem crossing or photochemical reactions. The presence of the heavy atoms in the nitroso group could potentially enhance spin-orbit coupling, facilitating the S₁ to T₁ transition and thus favoring phosphorescence over fluorescence, though this can also lead to efficient non-radiative decay. nih.gov

UV/Vis Spectroscopy for Electronic Transitions

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is indispensable for determining the molecular structure of compounds by identifying the characteristic vibrational frequencies of their functional groups.

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying the vibrational modes of its key functional groups. The analysis of an IR spectrum allows for the confirmation of the presence of specific bonds within the molecule. For this compound, the most characteristic absorptions are associated with the N-nitroso moiety and the carbazole framework.

A study detailing the synthesis of this compound provides specific Fourier-transform infrared (FTIR) spectroscopy data. The key vibrational frequencies confirm the structure of the compound. The strong absorption corresponding to the N=O stretching vibration is a hallmark of nitrosamines. The C-N and N-N stretching vibrations are also critical for confirming the link between the carbazole nitrogen and the nitroso group. specac.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N=O Stretch | 1442 | Strong absorption, characteristic of the nitroso group. |

| C-N Stretch | 1249 | Corresponds to the bond between the carbazole ring and the nitrogen of the nitroso group. |

| N-N Stretch | 1059 | Corresponds to the bond within the N-nitroso functional group. |

| C-C Stretch | 1500 - 1450 | Several small absorptions from the aromatic carbazole ring system. |

Source: Synthesis of Aromatic Polynitro Compounds, UCL Discovery.

Mass Spectrometry and Photoionization Techniques

Mass spectrometry techniques are vital for determining the molecular weight of this compound and for studying its fragmentation patterns, particularly under thermal stress.

Photoionization mass spectrometry (PIMS) is a soft ionization technique that minimizes fragmentation, making it highly suitable for the analysis of thermally sensitive compounds and reaction intermediates. Research has utilized PIMS to study the thermal decomposition (pyrolysis) of this compound. In these experiments, this compound serves as a thermal precursor to generate the N-carbazolyl radical, a highly reactive species.

The N–NO bond in this compound is thermally labile, with a relatively low bond dissociation energy. When heated, the molecule readily cleaves this bond. PIMS allows for the real-time detection of the products of this pyrolysis. At room temperature, before pyrolysis, the mass spectrum shows an intense peak corresponding to the ionized this compound precursor (C₁₂H₈N₂O) at a mass-to-charge ratio (m/z) of 196. Upon heating to 800 K, the precursor is consumed, and a new, dominant peak appears at m/z 166. This peak corresponds to the N-carbazolyl radical (C₁₂H₈N), the primary product of the thermal decomposition. This application of PIMS is crucial for studying reaction mechanisms and generating reactive intermediates under controlled conditions.

Table 3: PIMS Analysis of this compound Pyrolysis

| Condition | Observed Peak (m/z) | Corresponding Species | Formula |

| Room Temperature (Pyrolysis Off) | 196 | Ionized this compound | C₁₂H₈N₂O⁺ |

| 800 K (Pyrolysis On) | 166 | N-Carbazolyl Radical | C₁₂H₈N |

Source: N-Carbazolyl π-Radical and Its Antiaromatic Nitrenium Ion: A Threshold Photoelectron Spectroscopic Study.

Photoelectron Photoion Coincidence Spectroscopy (i²PEPICO) for Ionization Energy Determination

Photoelectron Photoion Coincidence (i²PEPICO) spectroscopy is a powerful, isomer-selective technique used to investigate the electronic, geometric, and vibrational structures of molecules and reactive intermediates. nih.govacs.org This method is particularly valuable for identifying and characterizing transient species generated in complex chemical environments, such as through pyrolysis. nih.gov

In the context of this compound research, i²PEPICO has been instrumental in studying the N-carbazolyl radical (•NCb), a key intermediate formed from the thermal decomposition of this compound. nih.govacs.org The N–NO bond in this compound is thermally labile, with an estimated bond dissociation energy of 31.9 kcal/mol, making it an effective precursor for generating the N-carbazolyl radical via pyrolysis. acs.org

Experiments performed at the Swiss Light Source utilized a double imaging photoelectron photoion coincidence (i²PEPICO) endstation to analyze the products of this compound pyrolysis. nih.govacs.org By coupling tunable vacuum-ultraviolet (VUV) synchrotron radiation with i²PEPICO, researchers were able to record the first photoelectron spectra of the N-carbazolyl radical. nih.govacs.org This allowed for the precise experimental determination of its adiabatic ionization energies (AIEs). The ionization of the radical leads to the formation of the corresponding antiaromatic nitrenium ion (NCb⁺). nih.gov

The measured AIEs correspond to the transitions from the neutral N-carbazolyl radical ground state (²B₁) to the singlet (¹A₁) and triplet (³B₂) states of the resulting cation. acs.org These findings are crucial for understanding the electronic structure of the N-carbazolyl radical and its associated nitrenium ion. nih.gov

Table 1: Adiabatic Ionization Energies (AIEs) of N-Carbazolyl Radical

| Transition | Final Cation State | Adiabatic Ionization Energy (eV) |

| •NCb (²B₁) → NCb⁺ | Singlet (¹A₁) | 7.70 ± 0.03 nih.govacs.org |

| •NCb (²B₁) → NCb⁺ | Triplet (³B₂) | 8.14 ± 0.03 nih.govacs.org |

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques, including Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR), provide profound insights into the structure, dynamics, and reactivity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Studies in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and for probing reaction mechanisms at the molecular level. numberanalytics.commdpi.comresearchgate.net In the study of this compound, NMR provides evidence for the structure and electronic environment of the molecule and is critical for investigating its reactivity, particularly in acid-catalyzed reactions. ucl.ac.uksci-hub.se

Physical evidence from NMR studies of nitrosamines dissolved in strong acids supports the O-protonated form as the most stable species, which allows for the delocalization of the positive charge to the amino nitrogen atom. sci-hub.se This understanding of the protonation site is fundamental to elucidating the mechanism of reactions such as acid-catalyzed denitrosation. sci-hub.se

Detailed NMR analysis of this compound reveals key structural features. The 400 MHz ¹³C NMR spectrum in DMSO-d₆ shows twelve distinct singlets, corresponding to each carbon atom in the carbazole framework. ucl.ac.uk This non-equivalence of all twelve carbons indicates a lack of symmetry, which is attributed to a bent N-nitroso group and a significant barrier to its rotation. ucl.ac.uk This structural insight is crucial for understanding its chemical behavior and reaction mechanisms, such as its acid-catalyzed rearrangement. ucl.ac.uk

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Source |

| ¹³C NMR | 12 unique singlets for the carbazole ring carbons | Non-equivalence of carbons indicates a bent N-NO group and a high rotational barrier. | ucl.ac.uk |

| ¹H NMR | Complex multiplet patterns | The molecule lacks symmetry due to the bent and rotationally hindered N-nitroso group. | ucl.ac.uk |

| FTIR | Strong absorption at 1442 cm⁻¹ (N=O stretch) | Confirms the presence of the nitroso functional group. | ucl.ac.uk |

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the definitive method for detecting and characterizing chemical species with unpaired electrons, such as free radicals. wikipedia.orgnih.govnih.gov The technique is highly sensitive and specific, providing information on the identity, concentration, structure, and mobility of radical intermediates. nih.govlibretexts.org

This compound serves as a thermal precursor for the N-carbazolyl radical, a nitrogen-centered π-radical where the unpaired electron is delocalized over the central five-membered ring. nih.govacs.org The characterization of such radicals is a primary application of ESR spectroscopy. u-tokyo.ac.jp The ESR spectrum of a radical provides key parameters, including the g-factor and hyperfine coupling constants, which help in identifying the radical and mapping the distribution of the unpaired electron's spin density over the molecule. libretexts.org

In cases where radicals are too short-lived to be detected directly, a technique called spin trapping is employed. researchgate.netmdpi.com A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable and persistent radical adduct. researchgate.netdgk-ev.de This spin adduct accumulates to a concentration detectable by ESR, and the parameters of its spectrum can be used to identify the original, short-lived radical. researchgate.net This methodology is crucial for studying radical intermediates in various chemical and biological reactions. nih.govdgk-ev.de

Table 3: Key ESR Spectroscopy Concepts for Radical Characterization

| Parameter/Technique | Description | Application in this compound Research |

| g-factor | A parameter that characterizes the magnetic moment of the unpaired electron in its environment. | Helps in the identification of the N-carbazolyl radical. |

| Hyperfine Coupling | Interaction of the electron spin with nearby nuclear spins, causing splitting of the ESR signal into multiple lines. | Provides information on the molecular structure and the delocalization of the unpaired electron across the carbazole framework. libretexts.org |

| Spin Trapping | A technique using a spin trap molecule to convert a highly reactive, short-lived radical into a more stable radical adduct. researchgate.net | Enables the detection and identification of transient radical species that may be formed during the reactions of this compound. |

Methodologies for Analytical Standard Preparation

The preparation of pure, well-characterized analytical standards is a prerequisite for accurate quantitative analysis and toxicological assessment of N-nitroso compounds. cuni.cz For this compound, synthesis followed by rigorous purification and characterization is necessary to establish a reference material.

A common laboratory synthesis involves the nitrosation of carbazole. The resulting crude this compound must then be purified, typically through recrystallization, to obtain a pure solid. The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques. ucl.ac.uk

A study detailing the synthesis of this compound and its ¹⁵N-labeled analogue outlines the necessary characterization steps. ucl.ac.uk These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure, as detailed in section 4.4.1. ucl.ac.uk

Fourier-Transform Infrared (FTIR) spectroscopy: This technique is used to verify the presence of key functional groups, particularly the N=O stretch, which has a characteristic strong absorption. ucl.ac.uk

Elemental Analysis: This provides the empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the calculated theoretical values for C₁₂H₈N₂O to confirm purity. ucl.ac.uk

This multi-technique approach ensures the high purity and correct structural identity of the prepared this compound, making it suitable for use as an analytical standard in further research. ucl.ac.uk

Computational and Theoretical Investigations of N Nitrosocarbazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-Nitrosocarbazole. nih.govfrontiersin.orgrsdjournal.org These methods allow for the detailed examination of electron distribution, molecular orbital energies, and the nature of chemical bonds, providing a theoretical framework for interpreting experimental observations.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For carbazole (B46965) derivatives, DFT calculations, particularly using the B3LYP functional, have been shown to effectively model their electronic properties. nih.goviucr.orgresearchgate.net These studies are crucial for understanding both the ground and excited states of this compound and its derivatives.

Research on related carbazole compounds has demonstrated that DFT can predict trends in transition energies from the triplet excited state to the singlet ground state. acs.org This predictive power is instrumental in designing carbazole derivatives with specific electronic properties. acs.org For instance, DFT calculations have been employed to optimize the geometry of carbazole derivatives and determine their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. iucr.orgacs.org In one study, DFT calculations predicted a completely planar conformation for a 3-phenyldiazenyl-9H-carbazole derivative, highlighting the influence of substituents on the molecular geometry. iucr.org

Ab Initio and Composite Method Approaches for Energetics

Ab initio and composite methods provide highly accurate energetic information for molecules like this compound and its dissociation products. nih.govnih.gov These methods, such as G4 and CBS-QB3, are used to calculate thermochemical properties like bond dissociation energies (BDEs). acs.orgnih.gov

A notable application of these methods is in the study of the N–NO bond in this compound. The bond dissociation energy of this thermally labile bond has been estimated to be 31.9 kcal/mol using the M06-2X/6-311++G** level of theory. acs.orgnih.gov This value is critical for understanding the thermal generation of the N-carbazolyl radical from this compound. acs.orgnih.gov Furthermore, various composite methods have been systematically used to predict the adiabatic ionization energies (AIEs) of the resulting N-carbazolyl radical to its cationic states. acs.orgnih.gov

Molecular Orbital Analysis of this compound and its Intermediates

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound and the intermediates formed during its reactions. stuba.sklibretexts.orgwisc.edu Analysis of the frontier molecular orbitals, namely the HOMO and LUMO, is particularly important.

HOMO-LUMO Gap Analysis and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic properties and reactivity of a molecule. physchemres.orgajchem-a.com A smaller HOMO-LUMO gap generally indicates higher reactivity. ajchem-a.com For carbazole-based systems, the HOMO and LUMO are often localized on different parts of the molecule, which can be tuned by changing substituents. acs.orgnankai.edu.cn

Calculations on various carbazole derivatives have shown that the HOMO-LUMO gap can be selectively tuned to achieve desired emission colors in organic light-emitting devices. nankai.edu.cn For example, in a series of donor-acceptor-donor compounds based on carbazole, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV, which were in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The HOMO and LUMO energies can be determined from minimized singlet geometries calculated at the B3LYP/6-31G* level. acs.org

Table 1: Calculated and Experimental HOMO-LUMO Gaps for Carbazole-Based Compounds nankai.edu.cn

| Compound | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) |

| 1 | 3.42 | 2.95 |

| 2 | 2.50 | 2.40 |

| 3 | 2.79 | - |

| 4 | 2.51 | - |

Calculated at the B3LYP/6-31G(d)//AM1/AM1 level. Experimental values from optical absorption spectra.

Singly Occupied Molecular Orbital (SOMO) Characterization of Radicals

The thermal decomposition of this compound leads to the formation of the N-carbazolyl radical. acs.orgnih.gov The electronic structure of this radical is characterized by its Singly Occupied Molecular Orbital (SOMO). The N-carbazolyl radical is classified as a π-radical (²B₁), where the unpaired electron resides in the out-of-plane b₁ orbital and is delocalized over the central five-membered ring. acs.orgnih.gov

Ionization from the SOMO of the N-carbazolyl radical results in the formation of a closed-shell singlet cation. acs.orgnih.gov In contrast, ionization from the doubly occupied orbital below the SOMO (HOMO-1) leads to open-shell singlet and triplet states of the cation. acs.orgnih.gov The energy of the SOMO is influenced by the electronegativity of the nitrogen atom and the extent of π-conjugation within the molecule. nih.gov

Thermochemical and Kinetic Studies

Computational methods are also employed to study the thermochemical and kinetic aspects of reactions involving this compound. These studies provide valuable data on reaction barriers and the stability of intermediates.

The thermal decomposition of this compound is a key process that has been investigated computationally. The N–NO bond is considered thermally labile, with a calculated bond dissociation energy of 31.9 kcal/mol. acs.orgnih.gov This relatively low BDE facilitates the formation of the N-carbazolyl radical upon heating. acs.orgnih.gov Kinetic studies on related nitrosimines have shown that their thermal decomposition follows first-order kinetics, consistent with a unimolecular decomposition mechanism. researchgate.net Ab initio molecular orbital calculations on a model nitrosiminothiazoline indicated a gas-phase barrier height for the loss of N₂ that was in good agreement with experimental values. researchgate.net

N-NO Bond Dissociation Energies

The N-NO bond in this compound is notably labile, a characteristic that is central to its chemistry as a source of the N-carbazolyl radical. Computational studies have been employed to quantify the energy required to cleave this bond.

Research Findings:

Calculations using density functional theory (DFT), specifically the M06-2X functional with a 6-311++G** basis set, estimate the N-NO bond dissociation energy (BDE) to be 31.9 kcal/mol. acs.orgnih.gov This relatively low BDE confirms the thermal lability of the bond, explaining its utility as a thermal precursor for generating the N-carbazolyl radical through pyrolysis. acs.orgnih.gov

For context, studies on other N-nitroso compounds, such as substituted N-methyl-N-nitrosobenzenesulfonamides, have reported homolytic N-NO BDEs in the range of 33.0 to 34.9 kcal/mol in acetonitrile. nih.gov This comparison highlights that the N-NO bond in this compound is of comparable, albeit slightly lower, strength to those in other well-studied nitroso-compounds.

| Computational Method | Bond Dissociation Energy (kcal/mol) | Source |

|---|---|---|

| M06-2X/6-311++G** | 31.9 | acs.orgnih.gov |

Reaction Energetics and Transition State Characterization

Theoretical models have been instrumental in mapping the reaction pathways involving this compound and its derivatives. These studies characterize the energetics of intermediates and transition states, providing a detailed mechanistic understanding.

Research Findings:

Thermal Decomposition: The primary reaction pathway investigated computationally is the thermal decomposition of this compound to yield the N-carbazolyl radical and nitric oxide (NO). acs.orgnih.gov The low bond dissociation energy facilitates this process, making it an efficient method for generating the radical species in the gas phase for further spectroscopic analysis. acs.orgnih.govkashanu.ac.ir

Deamination Reactions: Derivatives such as 3-nitro-N-nitrosocarbazole are known to act as deaminating agents for aziridines. scispace.com Computational modeling of the deamination of aziridines by nitrosyl chloride, a related process, provides insight into the likely mechanism. The reaction proceeds through several key steps:

Formation of a pre-reactive complex between the reactants. scispace.com

A first transition state (TS1) where the N-H bond of the aziridine (B145994) weakens as a new N-N bond begins to form. scispace.com

Formation of an N-nitrosoaziridine intermediate. scispace.com

A second transition state (TS2) involving the asynchronous cleavage of the two C-N bonds of the aziridine ring, leading to the final alkene product. scispace.com

Spectroscopic Property Prediction through Computational Models

Computational models are frequently used to predict and interpret spectroscopic data. By simulating spectra and calculating key electronic properties, these models provide a powerful complement to experimental measurements.

Research Findings:

A range of computational methods have been applied to predict the properties of this compound and its key derivative, the N-carbazolyl radical. These include high-level composite methods like CBS-QB3 and G4, as well as DFT (M06-2X) and multiconfigurational approaches (CASSCF and NEVPT2). acs.orgnih.gov

These methods have been used to calculate optimized geometries, vibrational frequencies, and, crucially, the adiabatic ionization energies (AIEs) for the N-carbazolyl radical. acs.orgnih.gov

The calculated AIEs for the N-carbazolyl radical leading to its singlet and triplet nitrenium ion states show excellent agreement with experimental values obtained via photoion mass-selected threshold photoelectron spectroscopy. acs.orgnih.gov

For the broader class of carbazole derivatives, semiempirical methods such as PM3 and ZINDO/S have been used to calculate properties like HOMO and LUMO energies, oscillator strengths (f), and transition dipole moments (Δμ), which correlate well with experimental spectroscopic data. researchgate.net

| Transition | Experimental AIE (eV) | Calculated AIE (eV) - Composite Methods/DFT | Source |

|---|---|---|---|

| Radical → Singlet Cation (¹A₁) | 7.70 ± 0.03 | ~7.8 | acs.orgnih.gov |

| Radical → Triplet Cation (³B₂) | 8.14 ± 0.03 | ~8.1 | acs.orgnih.gov |

Antiaromaticity Investigations in Derived Nitrenium Ions

The N-carbazolyl radical, generated from this compound, can be ionized to form the carbazolyl nitrenium ion. This ion is of significant theoretical interest due to its electronic structure and potential antiaromatic character.

Research Findings:

The carbazolyl nitrenium ion is a highly reactive species with a closed-shell singlet ground state (¹A₁). acs.orgnih.gov Computational and experimental studies have addressed its degree of antiaromaticity. acs.orgacs.orgnih.gov

The first excited state is a triplet (³B₂), which lies higher in energy. The experimental singlet-triplet energy gap (ΔEₛ₋ₜ) is determined to be -0.44 eV (10.1 kcal/mol), a value that is in excellent agreement with high-level theoretical calculations. acs.orgnih.gov

Computational techniques used to assess the antiaromaticity include the analysis of optimized geometries, the calculation of nucleus-independent chemical shifts (NICS), and the use of isodesmic reactions. acs.orgnih.gov These methods collectively indicate that the carbazolyl nitrenium ion possesses significant antiaromatic character, which contributes to its high reactivity compared to other diarylnitrenium ions. acs.org

| Property | Experimental Value | Theoretical Value | Source |

|---|---|---|---|

| AIE to Singlet State (eV) | 7.70 ± 0.03 | ~7.8 | acs.orgnih.gov |

| AIE to Triplet State (eV) | 8.14 ± 0.03 | ~8.1 | acs.orgnih.gov |

| Singlet-Triplet Gap (ΔEₛ₋ₜ) (kcal/mol) | -10.1 ± 0.6 | -10.1 | acs.orgnih.gov |

Environmental Chemistry of N Nitrosocarbazole

Formation Pathways in Environmental Matrices

N-Nitrosocarbazole can be formed in environmental settings where its precursors—carbazole (B46965) and a nitrosating agent—are present under favorable conditions. Carbazole is a heterocyclic aromatic compound found in fossil fuels, creosote, and as a byproduct of industrial processes. Nitrosating agents are typically derived from nitrites (NO₂⁻) or nitrogen oxides (NOx).

The primary mechanism for the formation of this compound is N-nitrosation. This reaction is favored in acidic conditions, such as those found in certain soils or aqueous environments, where nitrous acid (HNO₂) is formed from nitrite (B80452). The nitrous acid can then generate more potent nitrosating species like dinitrogen trioxide (N₂O₃), which readily reacts with the secondary amine group of carbazole. researchgate.net

Key formation pathways include:

Nitrosation in Soil and Water: In acidic soils or water bodies contaminated with nitrites, carbazole can undergo nitrosation. researchgate.net Experiments using a model for soil water indicated that N-nitrosation is favored at low pH values. researchgate.net

Atmospheric Reactions: Carbazole may be subject to nitrosation in the atmosphere through reactions with nitrogen oxides, which are common air pollutants.

Industrial Contamination: One historical pathway identified involved the nitrosation of carbazole by nitrous oxide contaminants present in nitric acid, a process used in the synthesis of nitrocarbazoles. ucl.ac.uk

Transnitrosation: this compound itself can act as a nitrosating agent, transferring its nitroso group to other secondary amines in organic solvents, a process known as transnitrosation. archive.org

Environmental Fate and Transport Mechanisms

The movement and persistence of this compound in the environment are governed by its physicochemical properties and interactions with environmental matrices. cdc.gov The fate and transport of related N-nitrosamines are often predicted based on properties like soil adsorption and water solubility. epa.gov

Adsorption: Research indicates that this compound is strongly adsorbed in the presence of soil. researchgate.net This high affinity for soil and sediment particles significantly reduces its mobility in the environment. Like other similar compounds, its sorption is expected to be stronger in soils with higher organic carbon content. epa.gov This strong binding limits its potential to leach into groundwater.

Volatility: The potential for a chemical to move from water or soil into the air is described by its Henry's Law Constant. epa.gov While specific data for this compound is limited, its structure suggests it is not highly volatile.

Bioaccumulation: A compound's octanol-water partition coefficient (Kow) indicates its potential to accumulate in the fatty tissues of organisms. cdc.gov Compounds with high adsorption coefficients often have a higher potential for bioaccumulation.

| Environmental Process | Finding/Prediction | Implication |

|---|---|---|

| Adsorption to Soil/Sediment | Strongly adsorbed in the presence of soil. researchgate.net | Low mobility; unlikely to leach into groundwater. epa.gov |

| Leaching | Limited due to strong adsorption. | Reduced contamination of subsurface water resources. |

| Volatility | Predicted to be low. | Long-range atmospheric transport is not expected to be a major pathway. |

Degradation Pathways in Environmental Systems

This compound can be broken down in the environment through various abiotic and biotic processes. The primary degradation pathways include photodegradation, chemical degradation, and biotransformation.

Exposure to sunlight is a significant degradation pathway for many N-nitroso compounds. The photodegradation of this compound involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of the nitrogen-nitrogen (N-N) bond.

The mechanism is believed to involve homolysis of the N-NO bond, which generates a carbazolyl radical and a nitric oxide radical. archive.org In the absence of oxygen, the primary initial photoproduct is carbazole, formed from the diarylamino radical. researchgate.netdokumen.pub This process is an effective means of destroying carcinogenic nitrosamines in the environment. archive.org Studies on related carbazole-based materials show that photodegradation can lead to bond breakages and changes in molecular structure. acs.org

| Study Focus | Key Findings | Reference |

|---|---|---|

| Photolysis Mechanism | Irradiation in a neutral solution leads to the formation of the corresponding diarylamine (carbazole) as the initial product. | researchgate.net |

| General Photochemical Reaction | Exposure to UV light causes homolysis of the N-NO bond, yielding nitric oxide and an amino radical. | archive.org |

| Related Compounds | Photodegradation of carbazole-based molecules results in bond breakages and potential molecular aggregation. | acs.org |

In the absence of light, this compound can undergo chemical degradation, although it is considered fairly stable under certain conditions.

Stability in Water: Studies on similar simple nitrosamines have shown them to be resistant to degradation in lake water over several months. nih.gov N-nitroso derivatives, in general, are found to be fairly stable in models of soil water. researchgate.net

Stability in Soil: The strong adsorption of this compound to soil particles can affect its chemical reactivity and stability. researchgate.net While adsorption can protect it from certain degradation processes, related compounds have been observed to disappear slowly from soil, suggesting that degradation does occur over time. nih.gov

Denitrosation: this compound is known to lose its N-nitroso group readily in solution, which allows it to act as a "transnitrosation" agent, transferring its nitroso group to other molecules. This reactivity represents a chemical degradation pathway for the parent compound.

Microbial activity is a key driver for the degradation of many organic pollutants in soil and water. While specific studies on the biotransformation of this compound are limited, general pathways for aromatic N-nitroso compounds and other nitrosamines provide insight.

The proposed metabolic pathway for aromatic N-nitroso compounds involves the reduction of the N-nitroso group to form a hydroxylamine (B1172632) intermediate. acs.org This is a different mechanism from the alpha-hydroxylation pathway typical for many aliphatic nitrosamines. acs.org The slow disappearance of similar nitrosamines from soil and sewage samples after a significant lag period suggests the involvement of microbial degradation. nih.gov In many organisms, the metabolic activation and breakdown of N-nitrosamines are catalyzed by the cytochrome P450 family of enzymes. cuni.cz Heteroaromatic compounds, a class that includes carbazole derivatives, are known to be biodegradable by indigenous microbes under various environmental conditions. gwinsight.com

Applications of N Nitrosocarbazole in Advanced Chemical Research

Utility as an Intermediate in Complex Organic Synthesis

N-Nitrosocarbazole serves as a crucial intermediate in the synthesis of more complex organic molecules. One of its primary roles is as a precursor for generating the N-carbazolyl radical, a transient species that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The thermal or photochemical decomposition of this compound provides a clean and efficient method for producing this radical. rsc.orgrsc.org

The N-carbazolyl radicals generated from this compound can undergo a variety of reactions. In inert solvents, they can dimerize to form NN'-dicarbazolyl or react with other carbazolyl radicals at the 3-position to yield 3,9'-dicarbazolyl. rsc.org These radicals are also capable of abstracting hydrogen atoms from suitable donors. For instance, in solvents like toluene, cumene, or p-xylene, the N-carbazolyl radical can abstract a hydrogen atom from the benzylic position, leading to the formation of carbazole (B46965) and bibenzyl derivatives. rsc.org This reactivity highlights the utility of this compound in creating specific C-H functionalization products.

Furthermore, this compound is a key starting material for the synthesis of N-nitrocarbazole. ucl.ac.uk This transformation is typically achieved by oxidation of this compound, for example, with meta-chloroperoxybenzoic acid. ucl.ac.uk N-nitrocarbazole itself is a subject of study, particularly concerning its rearrangement mechanisms. ucl.ac.uk

Precursor for the Generation of Reactive Intermediates in Mechanistic Studies

A significant application of this compound lies in its ability to serve as a clean and reliable source for generating highly reactive intermediates, which are pivotal for mechanistic investigations in chemistry. acs.orgnih.gov The relatively weak N-NO bond in this compound, with an estimated bond dissociation energy of 31.9 kcal/mol, allows for its facile cleavage under thermal or photochemical conditions to produce the N-carbazolyl radical. acs.orgnih.gov

N-Carbazolyl Radicals in Synthetic and Mechanistic Contexts

The N-carbazolyl radical is a nitrogen-centered radical that has been extensively studied to understand its structure, reactivity, and electronic properties. rsc.orgacs.orgnih.gov It is classified as a π-radical, where the unpaired electron is delocalized over the carbazole framework, particularly the central five-membered ring. acs.orgnih.gov This delocalization contributes to its relative stability compared to other nitrogen-centered radicals.

Mechanistic studies involving the N-carbazolyl radical often focus on its dimerization and hydrogen abstraction reactions. rsc.org In the absence of other reactive partners, it can dimerize to form NN'-dicarbazolyl or attack the 3-position of another carbazole moiety. rsc.org Its ability to abstract hydrogen atoms has been demonstrated in reactions with various hydrocarbons. rsc.org These studies provide fundamental insights into the reactivity patterns of nitrogen-centered radicals, which are a less understood class of reactive intermediates compared to their carbon-centered counterparts. nih.gov

| Reactive Intermediate | Precursor | Generation Method | Key Reactions |

| N-Carbazolyl Radical | This compound | Thermolysis, Photolysis | Dimerization, Hydrogen Abstraction, Electrophilic Attack |

| Carbazolyl Nitrenium Ion | N-Carbazolyl Radical | Photoionization | Electrophilic Substitution, Nucleophilic Addition |

Carbazolyl Nitrenium Ions in Electron Transfer and Reaction Pathways

Further ionization of the N-carbazolyl radical leads to the formation of the carbazolyl nitrenium ion. acs.orgnih.gov This species is a divalent, electron-deficient nitrogen cation that is isoelectronic with carbenes. nih.govwikipedia.org The generation of the carbazolyl nitrenium ion from this compound (via the N-carbazolyl radical) allows for detailed investigations of its electronic structure and reactivity. acs.orgnih.gov

The carbazolyl nitrenium ion is of particular interest due to its antiaromatic character in its singlet ground state. acs.orgnih.govacs.org Studies have shown that it has a singlet ground state (¹A₁) and a low-lying triplet excited state (³B₂). acs.orgnih.gov The energy gap between these states has been experimentally determined, providing valuable data for theoretical calculations on antiaromatic systems. acs.orgnih.gov

The reactivity of the carbazolyl nitrenium ion is characterized by its electrophilic nature. It can undergo electrophilic substitution reactions with aromatic compounds. researchgate.net For example, its reaction with mesitylene (B46885) yields 9-mesitylcarbazole. researchgate.net Understanding the reaction pathways of such nitrenium ions is crucial, as they are implicated as intermediates in various chemical and biological processes. nih.govchemrxiv.org

Research in Photochemistry and Photophysical Phenomena

This compound and its derivatives are valuable subjects in the study of photochemistry and photophysical phenomena. The photolysis of this compound has been investigated to understand the mechanisms of N-N bond cleavage. cdc.govresearchgate.net In neutral, degassed solutions, irradiation of this compound leads to the formation of carbazole as the initial photoproduct. researchgate.net The quantum yields and the effects of solvents and sensitizers on this process have been examined to elucidate the nature of the excited states involved. researchgate.net

Recent research has also explored the photooxidation of nitrosamines, including this compound, in the presence of molecular oxygen. researchgate.netresearchgate.net These studies have proposed the formation of a peroxy intermediate, which can be trapped at low temperatures. researchgate.netresearchgate.net This line of inquiry opens up new avenues in understanding the photochemical reactivity of nitrosamines in aerobic environments.

The N-carbazolyl radical, generated from this compound, is itself a chromophore that has been utilized in the design of molecules with specific photophysical properties, such as thermally activated delayed fluorescence (TADF). nih.gov The electronic and structural properties of the radical and its corresponding cation and anion have been characterized using techniques like photoelectron spectroscopy. acs.orgnih.gov

| Spectroscopic Data | N-Carbazolyl Radical | Carbazolyl Nitrenium Ion (Singlet) | Carbazolyl Nitrenium Ion (Triplet) |

| Adiabatic Ionization Energy (eV) | 7.70 ± 0.03 | - | - |

| Electronic State | ²B₁ (π-radical) | ¹A₁ (antiaromatic) | ³B₂ |

| Absorption Maxima (nm) in CH₃CN | - | 570, 620 | - |

Electron Transfer Studies Relevant to Organic Electronics and Materials Science

The carbazole moiety is a well-known building block in materials for organic electronics due to its excellent hole-transporting properties, thermal stability, and tunable electronic structure. mdpi.comresearchgate.net While this compound itself is not typically a primary component in final devices, its role as a precursor to carbazole derivatives and reactive intermediates makes it relevant to the fundamental studies that underpin materials development.

The study of electron transfer processes involving the N-carbazolyl radical and the carbazolyl nitrenium ion, both accessible from this compound, provides crucial insights into the redox properties of the carbazole core. acs.orgnih.gov Understanding the ionization energies and electron affinities of these species helps in the design of new carbazole-based materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. mdpi.comacs.org

For instance, the ability to generate and study the N-carbazolyl radical allows for the investigation of its role in charge transfer complexes and radical-based materials. researchgate.net The knowledge gained from these fundamental studies on reactive intermediates derived from this compound contributes to the rational design of next-generation organic electronic materials. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling N-Nitrosocarbazole in laboratory settings?

this compound requires strict safety measures due to its potential irritant properties. Based on safety data sheets (SDS) for structurally related nitrosamines, researchers should:

- Use closed systems to minimize aerosol formation .

- Wear PPE (gloves, lab coats, and safety goggles) and ensure local exhaust ventilation .

- Avoid direct skin/eye contact; immediate flushing with water is critical for accidental exposure . Table 1: Key Safety Parameters

| Property | Value/Recommendation | Source |

|---|---|---|

| Hazard classification | Irritant (eyes/skin) | |

| Stability | Stable under normal conditions | |

| Recommended PPE | Gloves, goggles, respirator |

Q. How can researchers synthesize this compound, and what are its key physical properties?

Synthesis typically involves nitrosation of carbazole using nitrous acid or nitrosonium salts. Pyrolysis studies (e.g., in xylene at elevated temperatures) show decomposition into carbazole and 3-nitrocarbazole, indicating thermal instability . Key properties include:

- Physical state: Crystalline solid (inferred from analogous nitrosamines) .

- Solubility: Likely polar organic solvents (e.g., DMSO, acetone) based on structural analogs .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying this compound and its degradation products?

Advanced techniques are required due to low detection limits and matrix complexity:

- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) : Effective for volatile nitrosamines; optimize column selection (e.g., DB-624) .

- High-Resolution Mass Spectrometry (HRMS) : Orbitrap or ToF analyzers provide accurate mass data for identifying trace impurities .

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate nitrosamines from complex matrices .